2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide
Description
This compound features a complex heterocyclic core: a pyrrolo[3,4-d][1,2,3]triazole system substituted with a 4-fluorophenyl group at position 5 and two ketone groups (4,6-dioxo). The acetamide side chain is linked to a 2-methylphenyl group, contributing to its structural diversity. Its synthesis likely involves multi-step heterocyclization and coupling reactions, as inferred from analogous compounds (e.g., ). Structural elucidation would employ techniques like NMR and X-ray crystallography, with refinement via SHELXL .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c1-11-4-2-3-5-14(11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-8-6-12(20)7-9-13/h2-9,16-17H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWEAQAHUFKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1) based on core structure, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Variations: The target compound’s pyrrolotriazole core differs from the pyrazolopyrimidine in , which may alter binding modes in biological targets (e.g., kinase inhibition vs. protease modulation). Halogenation differences: The 3-chloro-4-fluorophenyl substituent in increases molecular weight and lipophilicity (ClogP ~3.2 vs.
Synthetic Pathways: Heterocyclization with NaOH or ethyl chloroacetate () is common for forming triazole/thiazole rings. The pyrazolopyrimidine analog likely employs Suzuki coupling or palladium-catalyzed reactions, as seen in .
Physicochemical Properties :
- The 2-methylphenyl group in the target compound introduces steric hindrance, possibly reducing metabolic clearance compared to the 2,3-dimethylphenyl analog .
- Methoxy groups (e.g., ) improve solubility but may decrease CNS penetration due to increased polarity.
Computational and Experimental Characterization :
- SHELX programs () are critical for refining crystal structures, particularly for verifying the dioxo configuration in the pyrrolotriazole core.
- NMR data (e.g., ) would differentiate between analogs by highlighting shifts in aromatic protons or carbonyl groups.
Implications for Drug Development
- The target compound’s fluorine and methyl groups balance lipophilicity and metabolic stability, making it a candidate for oral bioavailability studies.
- The chloro-fluoro analog may exhibit stronger target affinity but requires toxicity screening due to halogen accumulation risks.
- Core structure swaps (e.g., pyrazolopyrimidine in ) could redirect therapeutic applications toward antiviral or anticancer targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
